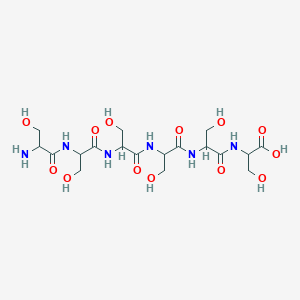
17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” is a complex organic compound characterized by multiple functional groups, including amino, hydroxy, and carboxylic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” typically involves multi-step organic synthesis. The process may include:
Formation of the backbone: This step involves the construction of the main carbon chain through reactions such as aldol condensation or Michael addition.
Introduction of functional groups: Amino, hydroxy, and carboxylic acid groups are introduced through reactions like amination, hydroxylation, and carboxylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This includes:
Batch or continuous flow reactors: To ensure consistent quality and yield.
Catalysts and reagents: Use of efficient catalysts to speed up reactions and reduce costs.
Quality control: Implementation of stringent quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: Amino groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, acylating agents.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols.
Substitution products: Halogenated or acylated derivatives.
科学的研究の応用
Chemistry
Catalysis: As a ligand in catalytic reactions.
Synthesis: As an intermediate in the synthesis of more complex molecules.
Biology
Enzyme studies: As a substrate or inhibitor in enzymatic reactions.
Protein modification: For studying protein-ligand interactions.
Medicine
Drug development: As a potential therapeutic agent.
Diagnostics: As a marker or probe in diagnostic assays.
Industry
Materials science: As a building block for advanced materials.
Biotechnology: In the development of biosensors and bioelectronics.
作用機序
The mechanism of action of “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” depends on its specific application. For example:
Enzymatic inhibition: It may bind to the active site of an enzyme, blocking substrate access.
Protein interaction: It may interact with specific proteins, altering their function or stability.
類似化合物との比較
Similar Compounds
Polyamino acids: Compounds with multiple amino groups.
Polyhydroxy acids: Compounds with multiple hydroxy and carboxylic acid groups.
Uniqueness
Functional group density: The high density of functional groups in “17-Amino-18-hydroxy-2,5,8,11,14-pentakis(hydroxymethyl)-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazaoctadecan-1-oic acid” makes it unique compared to other similar compounds.
特性
分子式 |
C18H32N6O13 |
|---|---|
分子量 |
540.5 g/mol |
IUPAC名 |
2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C18H32N6O13/c19-7(1-25)13(31)20-8(2-26)14(32)21-9(3-27)15(33)22-10(4-28)16(34)23-11(5-29)17(35)24-12(6-30)18(36)37/h7-12,25-30H,1-6,19H2,(H,20,31)(H,21,32)(H,22,33)(H,23,34)(H,24,35)(H,36,37) |
InChIキー |
HXYHKCTXBXPALT-UHFFFAOYSA-N |
正規SMILES |
C(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


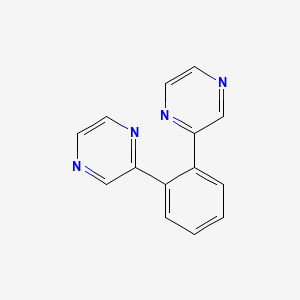
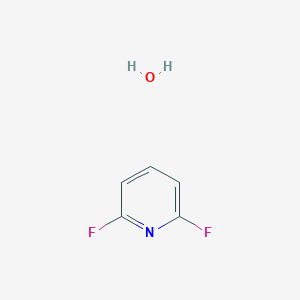
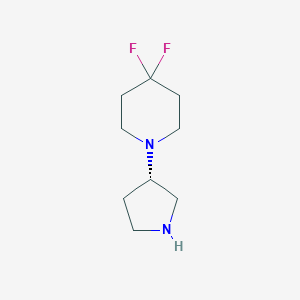

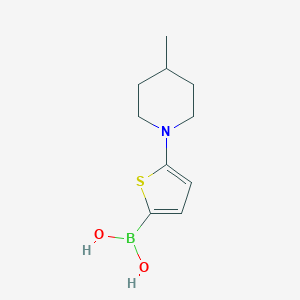

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
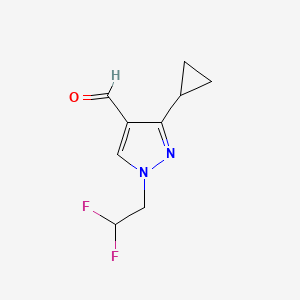
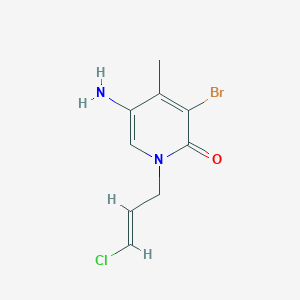
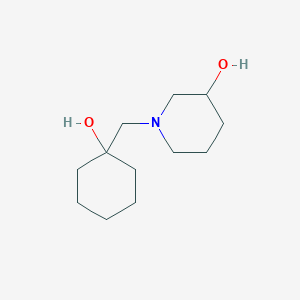
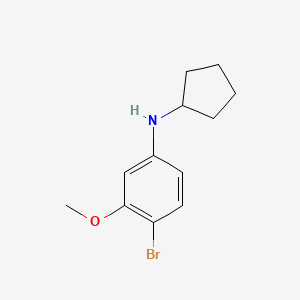
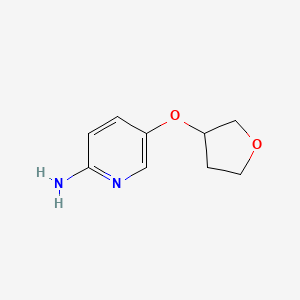
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)

